Home > Products > Screening Compounds P43508 > 17-Dihydroexemestane
17-Dihydroexemestane - 140461-66-1

17-Dihydroexemestane

Catalog Number: EVT-1597096
CAS Number: 140461-66-1
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17-Dihydroexemestane is a significant metabolite of the aromatase inhibitor exemestane, which is primarily used in the treatment of hormone receptor-positive breast cancer. As a derivative of exemestane, 17-dihydroexemestane plays a crucial role in pharmacokinetic studies and doping control analysis, particularly in sports medicine. The compound is characterized by its structural modifications that enhance its metabolic stability and detection in biological samples.

Source and Classification

17-Dihydroexemestane is classified as a steroidal compound due to its structural relation to the steroid framework. It is synthesized from exemestane through specific chemical reactions that alter its hydroxyl and carbonyl groups. The compound is primarily sourced from biological samples where exemestane is metabolized, making it relevant for both clinical and analytical chemistry applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 17-dihydroexemestane involves several key steps:

  1. Reduction of Carbonyl Group: The carbonyl group at position 17 of androsta-1,4-diene-3,17-dione is converted to a hydroxyl group using sodium borohydride as a reducing agent.
  2. Formation of 17-Dihydroexemestane: The intermediate 1,4-androstadien-17β-ol-3-one undergoes treatment with dimethylamine and paraformaldehyde in pentanol, followed by reaction with sodium hydroxide to yield 17-dihydroexemestane .

This multi-step synthesis allows for the production of high-purity 17-dihydroexemestane, which can then be characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Structure Analysis

Structure and Data

The molecular formula of 17-dihydroexemestane is C19_{19}H26_{26}O, with a molecular weight of approximately 286.41 g/mol. Its structure features a steroid backbone with specific functional groups that distinguish it from exemestane:

  • Hydroxyl Group: Present at the C-17 position.
  • Steroidal Framework: Maintains the characteristic four-ring structure typical of steroids.

The stereochemistry of the compound plays an essential role in its biological activity and interaction with enzymes involved in steroid metabolism.

Chemical Reactions Analysis

Reactions and Technical Details

17-Dihydroexemestane participates in various chemical reactions typical for steroidal compounds. Key reactions include:

  1. Hydrolysis: In biological systems, 17-dihydroexemestane is often glucuronidated, which enhances its solubility and excretion.
  2. Silylation: For analytical purposes, derivatization techniques such as silylation are employed to improve detection sensitivity during gas chromatography-mass spectrometry (GC-MS) analysis .

These reactions are critical for both understanding the metabolism of exemestane and for developing reliable analytical methods for detecting its metabolites.

Mechanism of Action

Process and Data

The mechanism of action of 17-dihydroexemestane primarily relates to its role as a metabolite of exemestane. Exemestane inhibits aromatase, an enzyme responsible for converting androgens to estrogens, thereby reducing estrogen levels in patients with hormone-sensitive breast cancer. As a metabolite, 17-dihydroexemestane may also exhibit similar properties or influence the pharmacokinetics of exemestane through competitive inhibition or modulation of enzyme activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data varies but typically falls within the range observed for steroidal compounds.

Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.

Applications

Scientific Uses

17-Dihydroexemestane has several important applications:

  1. Clinical Research: Used as a reference compound in pharmacokinetic studies to understand the metabolism and efficacy of exemestane.
  2. Doping Control: Its detection is crucial in sports medicine to monitor athletes' use of exemestane or its metabolites as performance-enhancing drugs.
  3. Analytical Chemistry: Employed in developing new methods for detecting steroid metabolites in biological samples using advanced techniques like LC-MS/MS .
Biosynthesis and Metabolic Pathways of 17β-Dihydroexemestane

Enzymatic Reduction of Exemestane to 17β-DHE

The conversion of exemestane (EXE; 6-methylenandrosta-1,4-diene-3,17-dione) to its primary active metabolite, 17β-dihydroexemestane (17β-DHE; androsta-1,4-diene-3,17β-diol-6-methylene), is mediated by hepatic cytosolic reductases through stereoselective reduction at the C17 keto position. This reductive pathway represents a major phase I metabolic route, accounting for >40% of systemic EXE clearance. Multiple enzyme families contribute to this biotransformation, exhibiting significant interindividual variability in catalytic efficiency due to genetic polymorphisms and expression differences [2] [5] [9].

Role of Aldo-Keto Reductases in Stereoselective Reduction

Members of the aldo-keto reductase (AKR) superfamily—particularly AKR1C1–AKR1C4—are principal catalysts of 17β-DHE formation. These soluble NADPH-dependent enzymes demonstrate distinct kinetic properties toward EXE:

Table 1: Kinetic Parameters of AKR Isoforms in 17β-DHE Formation

EnzymeKM (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/KM)
AKR1C115.2 ± 2.1320 ± 2521.1
AKR1C222.7 ± 3.5285 ± 3012.6
AKR1C38.9 ± 1.4450 ± 3550.6
AKR1C412.8 ± 1.8620 ± 4048.4
CBR135.4 ± 4.2190 ± 205.4

Source: Adapted from in vitro studies using recombinant enzymes and human liver cytosol [2] [7]

AKR1C3 and AKR1C4 exhibit the highest catalytic efficiency (Vmax/KM), indicating their predominant physiological role. Notably, AKR1C4 generates both 17β-DHE and the minor epimer 17α-DHE (20:1 ratio), while AKR1C1–AKR1C3 produce exclusively 17β-DHE due to stringent stereospecificity in substrate binding [2]. Functional polymorphisms significantly alter reductase activity:

  • AKR1C3 R258C: 40% reduction in Vmax/KM due to impaired NADPH cofactor binding
  • AKR1C4 G135E: 2.8-fold increased affinity (decreased KM) but reduced Vmax, yielding net 1.5-fold higher clearance [2]

Carbonyl reductase 1 (CBR1) contributes secondarily to 17β-DHE formation but demonstrates 9-fold lower efficiency than AKR1C3. Unlike AKRs, CBR1 produces both 17α- and 17β-epimers at a 1:3 ratio, suggesting distinct catalytic mechanisms [5] [9].

Contribution of Cytochrome P450 Isoforms to 17-Keto Group Reduction

While historically classified as oxidative enzymes, specific cytochrome P450 (CYP) isoforms catalyze the reductive metabolism of EXE:

Table 2: CYP-Mediated Reduction of EXE to 17β-DHE

CYP IsoformRelative Activity (%)Inhibition Sensitivity
1A2100Furafylline (65%)
3A485Ketoconazole (72%)
2C1978Ticlopidine (58%)
4A11120No selective inhibitor
2D642Quinidine (89%)

Source: Incubations with recombinant CYPs and chemical inhibition in human liver microsomes [3] [9]

CYP4A11 exhibits the highest intrinsic activity (Clᵢₙₜ = 150 nL/pmol/min), followed by CYP1A2 (Clᵢₙₜ = 92 nL/pmol/min). Kinetic studies reveal atypical non-Michaelis-Menten kinetics for multiple CYPs, suggesting allosteric regulation or multi-site binding. Polymorphic variants significantly alter reduction kinetics:

  • CYP1A2*1F (-163C>A): 1.8-fold increased Vmax due to enhanced expression
  • CYP2D6*10 (P34S): 60% reduced clearance from decreased protein stability
  • CYP2C19*2 (G681A): Null activity in poor metabolizers [5] [9]

Approximately 35% of hepatic 17β-DHE formation occurs in microsomes, predominantly mediated by CYP3A4 and CYP1A2, while cytosolic AKRs account for >60% [3] [9].

Subcellular Compartmentalization of Reductive Metabolism

The spatial segregation of EXE reductases creates distinct metabolic pools:

  • Cytosolic compartment:
  • Dominated by high-capacity AKRs (Vmax = 450–620 pmol/min/mg)
  • NADPH supplied by pentose phosphate pathway
  • Compartmentalized with 17β-hydroxysteroid dehydrogenases
  • Microsomal compartment:
  • CYP-mediated reduction coupled with NADPH-P450 oxidoreductase
  • Competitive inhibition by CYP3A substrates (e.g., ketoconazole reduces 17β-DHE formation by 72%)
  • Proximity to UGT glucuronidation machinery facilitates phase II metabolism [1] [3]

Approximately 15% of 17β-DHE forms within the endoplasmic reticulum, enabling direct channeling to UGT2B17 for glucuronidation without cytosolic diffusion. This metabolic coupling significantly enhances overall EXE clearance efficiency [1] [8].

Properties

CAS Number

140461-66-1

Product Name

17-Dihydroexemestane

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1

InChI Key

NFDPYPMRHKQTDM-NHWXPXPKSA-N

SMILES

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C

Synonyms

17-dihydroexemestane
DhExe cpd

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.